molecular formula C13H12N2O4 B14586297 Dimethyl 2,8-dicyanonona-2,4,6-trienedioate CAS No. 61083-55-4

Dimethyl 2,8-dicyanonona-2,4,6-trienedioate

Cat. No.: B14586297
CAS No.: 61083-55-4
M. Wt: 260.24 g/mol
InChI Key: RCAIGOPGHQOKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,8-dicyanonona-2,4,6-trienedioate is an organic compound with the molecular formula C11H10N2O4. It is a derivative of nonatrienedioic acid, characterized by the presence of two cyano groups and two ester groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,8-dicyanonona-2,4,6-trienedioate typically involves a multi-step process. One common method includes the reaction of malonic acid derivatives with cyanoacetic acid under acidic conditions, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods optimize reaction times and conditions to produce the compound efficiently. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,8-dicyanonona-2,4,6-trienedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2,8-dicyanonona-2,4,6-trienedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2,8-dicyanonona-2,4,6-trienedioate involves its interaction with various molecular targets. The compound’s cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects .

Properties

CAS No.

61083-55-4

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

dimethyl 2,8-dicyanonona-2,4,6-trienedioate

InChI

InChI=1S/C13H12N2O4/c1-18-12(16)10(8-14)6-4-3-5-7-11(9-15)13(17)19-2/h3-7,10H,1-2H3

InChI Key

RCAIGOPGHQOKNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C=CC=CC=C(C#N)C(=O)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.